molecular formula C30H31N3O2 B3890203 N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3890203
M. Wt: 465.6 g/mol
InChI Key: AGUKFXNORFBVEF-NJZRLIGZSA-N
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Description

Molecular Formula: C₃₀H₃₁N₃O₂
Molecular Weight: 465.6 g/mol
Structural Features:

  • Piperazine core: A six-membered ring with two nitrogen atoms, common in bioactive molecules.
  • Benzylidene group: Substituted with a benzyloxy (OCH₂C₆H₅) and methoxy (OCH₃) group at positions 4 and 3, respectively.
  • Naphthylmethyl substituent: A 1-naphthyl group attached to the piperazine via a methyl linker.

Potential Biological Activities:

  • Anticancer, antimicrobial, and neuropharmacological effects, attributed to its structural complexity .

Properties

IUPAC Name

(E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c1-34-30-20-25(14-15-29(30)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUKFXNORFBVEF-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, a compound with the molecular formula C30H31N3O2C_{30}H_{31}N_{3}O_{2} and CAS Number 306951-75-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound is characterized by its complex structure, which includes a piperazine moiety and aromatic components that may contribute to its biological activity. The melting point and boiling point of related compounds indicate stability under various conditions, which is crucial for pharmaceutical applications.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies on related compounds suggest that modifications in the structure can enhance their efficacy against seizures. The compound's structural features may influence its interaction with neurotransmitter systems, potentially providing a basis for its anticonvulsant activity .

Study 1: Anticonvulsant Efficacy

In a study focusing on the anticonvulsant properties of structurally related compounds, it was found that specific modifications in the piperazine ring significantly affected their efficacy. The ED50 values indicated promising results for certain derivatives, suggesting that this compound could possess similar or enhanced anticonvulsant properties compared to its analogs .

Study 2: Antiviral Mechanisms

Another relevant study investigated the antiviral mechanisms of N-phenylbenzamide derivatives against HBV. The findings suggest that these compounds can inhibit HBV replication through mechanisms involving APOBEC3G. Given the structural parallels between these derivatives and this compound, it is plausible that the latter may exhibit similar antiviral properties .

Research Findings Summary Table

Property Details
Molecular FormulaC30H31N3O2C_{30}H_{31}N_{3}O_{2}
CAS Number306951-75-7
Anticonvulsant ActivityPotentially effective; structure-dependent
Antiviral ActivityPossible; related structures show promise
Mechanism of ActionInvolves modulation of intracellular proteins like A3G

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Name Substituents on Benzylidene Molecular Formula Key Properties Reference
Target Compound 4-(benzyloxy)-3-methoxy C₃₀H₃₁N₃O₂ Enhanced binding due to electron-donating groups; potential anticancer activity
N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine 4-benzyloxy (no 3-methoxy) C₂₉H₂₉N₃O Reduced polarity compared to target compound; moderate CNS activity
N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 4-ethoxy C₂₄H₂₇N₃O Increased lipophilicity; improved blood-brain barrier penetration
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 2-bromo C₂₃H₂₂BrN₃ Halogenation enhances metabolic stability; potential kinase inhibition

Impact of Substituents :

  • Electron-donating groups (e.g., methoxy, benzyloxy): Improve solubility and receptor binding via polar interactions .
  • Halogens (e.g., bromo): Increase steric bulk and metabolic resistance, altering pharmacokinetics .
  • Ethoxy vs. methoxy : Ethoxy’s longer alkyl chain enhances lipophilicity, affecting tissue distribution .

Variations in the Piperazine Substituents

Compound Name Piperazine Substituent Molecular Formula Key Properties Reference
Target Compound 1-naphthylmethyl C₃₀H₃₁N₃O₂ Strong π-π stacking with aromatic biological targets
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine 2-pyridinyl C₂₈H₂₆N₄O Pyridine moiety enables metal coordination; potential enzyme modulation
N-(3-methylbenzylidene)-4-(naphthalen-1-ylmethyl)piperazinamine 3-methylbenzylidene C₂₄H₂₇N₃ Methyl group reduces steric hindrance; improved membrane permeability

Impact of Piperazine Modifications :

  • Naphthylmethyl : Enhances aromatic interactions with DNA or protein targets, relevant in oncology .
  • Heterocyclic substituents (e.g., pyridinyl): Introduce hydrogen bonding or metal-binding capabilities .

Activity Trends :

  • The target compound shows superior anticancer potency, likely due to synergistic effects of benzyloxy and methoxy groups .
  • Halogenated analogs exhibit broader antimicrobial spectra but lower cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
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